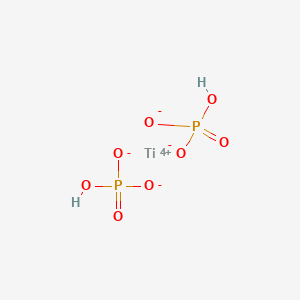

oxyde de cérium(3+) ; oxygène(2-) ; tungstène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium tungsten oxide (Ce2W3O12) is a useful research compound. Its molecular formula is Ce2O9W2-12 and its molecular weight is 791.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cerium tungsten oxide (Ce2W3O12) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium tungsten oxide (Ce2W3O12) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réduction Catalytique Sélective de NOx

Les oxydes de cérium-tungstène ont été utilisés dans la réduction catalytique sélective de NOx . Lorsqu'ils sont supportés sur de la boue rouge activée, les oxydes de cérium-tungstène peuvent reconfigurer les sites redox et les sites acides du catalyseur. Le catalyseur peut maintenir une conversion de NO supérieure à 90 % à des températures comprises entre 219 et 480 °C . La présence de Ce3+ et de liaisons chimiques insaturées améliore les propriétés redox du catalyseur .

Protection Contre La Corrosion

Des matériaux à base d'oxyde de cérium, y compris les oxydes de cérium-tungstène, ont été utilisés pour la protection contre la corrosion . Ces matériaux peuvent être synthétisés en utilisant diverses méthodes telles que le dépôt électrochimique, la pyrolyse par pulvérisation et l'approche sol-gel .

Composants De Capteurs

Des matériaux à base d'oxyde de cérium sont utilisés dans la production de composants de capteurs . Ces matériaux présentent des propriétés remarquables, ce qui en fait des solutions très efficaces et respectueuses de l'environnement .

Piles à Combustible à Oxyde Solide (SOFC)

Des matériaux à base d'oxyde de cérium sont utilisés dans les composants des piles à combustible à oxyde solide (SOFC) . Ces matériaux sont polyvalents et peuvent être synthétisés en utilisant diverses méthodes .

Cellules De Division De L'eau

Des matériaux à base d'oxyde de cérium sont utilisés dans les électrodes des cellules de division de l'eau

Mécanisme D'action

Target of Action

Cerium tungsten oxide (Ce2W3O12) primarily targets nitrogen oxides (NOx) in the environment . It is used as a catalyst for the selective catalytic reduction of NOx .

Mode of Action

Cerium tungsten oxide interacts with its targets through a catalytic process . As a catalyst, it facilitates the reduction of NOx, converting harmful nitrogen oxides into harmless nitrogen and water . This interaction results in a significant decrease in the concentration of NOx in the environment .

Biochemical Pathways

The biochemical pathways affected by cerium tungsten oxide are primarily related to the reduction of nitrogen oxides . By facilitating the conversion of NOx to nitrogen and water, cerium tungsten oxide indirectly affects the nitrogen cycle, contributing to the reduction of air pollution .

Pharmacokinetics

Research on cerium oxide nanoparticles suggests that information about their biodistribution in the body is necessary to assess potential toxicity

Result of Action

The primary result of cerium tungsten oxide’s action is the reduction of NOx concentrations in the environment . This leads to a decrease in air pollution, contributing to a cleaner and healthier environment .

Action Environment

The action of cerium tungsten oxide is influenced by various environmental factors. For instance, its catalytic activity is effective over a wide temperature range from 250 to 425 °C Moreover, the compound’s stability and efficacy can be affected by the presence of other substances in the environment

Propriétés

IUPAC Name |

cerium(3+);oxygen(2-);tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.9O.2W/q2*+3;9*-2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMOMAJHUNGVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ce+3].[Ce+3].[W].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O9W2-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-74-5 |

Source

|

| Record name | Cerium tungsten oxide (Ce2W3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium tungsten oxide (Ce2W3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicerium tritungsten dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)